molecular formula C12H23NO B8613272 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol CAS No. 52185-72-5

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol

Cat. No. B8613272
CAS RN: 52185-72-5
M. Wt: 197.32 g/mol
InChI Key: WIXBXJIVPHLUHV-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52185-72-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-prop-2-enylpiperidin-4-ol

InChI

InChI=1S/C12H23NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h6,10,14H,1,7-9H2,2-5H3

InChI Key

WIXBXJIVPHLUHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CC=C)(C)C)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 78.5 parts of 2,2,6,6-tetramethylpiperidine-4-ol and 30.25 parts of allyl bromide in 250 parts of ethyl alcohol was heated under reflux conditions for 48 hours. The cooled reaction mixture was filtered to remove 2,2,6,6-tetramethylpiperidin-4-ol hydrobromide formed during the reaction and the ethyl alcohol solvent was removed by distillation under reduced pressure. The residue was triturated with cold petroleum ether (b.p. 40°-60°C) to remove a small amount of unreacted 2,2,6,6-tetramethylpiperidin-4-ol. Crystallisation of the residue from 40°-60°C petroleum ether gave 1-allyl-2,2,6,6-tetramethylpiperidin-4-ol having a melting point of 84°-5°C and the following elemental analysis by weight.
[Compound]
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Synthesis routes and methods II

Procedure details

2,2,6,6-tetramethyl-piperidin-4ol (0.5 g, 3.18 mmol), PdCl2 (20 mg, 0.11 mmol) and di-allyl carbonate (5 ml, 36 mmol) are charged, under inert atmosphere, into a 10 ml-flask equipped with a reflux condenser. The reaction mixture is then heated to 110° C. under stirring for about 6 hours. Gas-chromatographic analysis shows that the reaction afforded the desired 1-allyl-2,2,6,6-tetramethyl-piperidin-4ol in 85% yield (calculated on the starting piperidinol) and >98% selectivity.
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